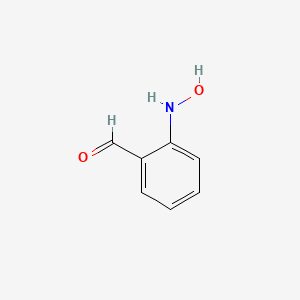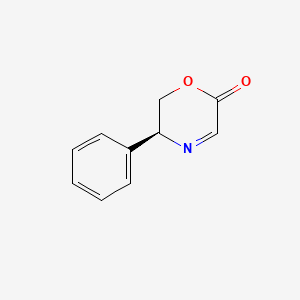
(d-Val22)-big endothelin-1 fragment(16-38)(human)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(d-Val22)-big endothelin-1 fragment(16-38)(human) is a synthetic peptide derived from the endothelin-1 protein, which is a potent vasoconstrictor. This fragment is specifically designed to study the biological activities and mechanisms of endothelin-1, particularly in human systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (d-Val22)-big endothelin-1 fragment(16-38)(human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids to allow for subsequent coupling reactions. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Análisis De Reacciones Químicas
Types of Reactions
(d-Val22)-big endothelin-1 fragment(16-38)(human) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs for structure-activity relationship studies.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified biological activities.
Aplicaciones Científicas De Investigación
(d-Val22)-big endothelin-1 fragment(16-38)(human) is utilized in various scientific research fields:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of endothelin-1 in cellular processes and signaling pathways.
Medicine: Exploring therapeutic potentials in cardiovascular diseases, as endothelin-1 is a key regulator of vascular tone.
Industry: Developing diagnostic tools and assays for endothelin-1-related conditions.
Mecanismo De Acción
The compound exerts its effects by interacting with endothelin receptors, primarily ETA and ETB. These receptors are G-protein-coupled receptors that mediate various cellular responses, including vasoconstriction, cell proliferation, and fibrosis. The binding of (d-Val22)-big endothelin-1 fragment(16-38)(human) to these receptors activates downstream signaling pathways, such as the phospholipase C (PLC) pathway, leading to increased intracellular calcium levels and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Endothelin-1 (1-15), amide, human: A shorter fragment of endothelin-1 with distinct biological activities.
Ac-[DTrp16] Endothelin-1 (16-21), human: Another modified fragment used for studying endothelin-1 functions.
Uniqueness
(d-Val22)-big endothelin-1 fragment(16-38)(human) is unique due to its specific sequence and modifications, which allow for targeted studies of endothelin-1’s role in human physiology. Its ability to selectively interact with endothelin receptors makes it a valuable tool for dissecting the molecular mechanisms underlying endothelin-1’s effects.
Propiedades
Fórmula molecular |
C119H180N32O33 |
|---|---|
Peso molecular |
2586.9 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C119H180N32O33/c1-16-62(13)95(147-114(179)96(63(14)17-2)146-107(172)81(47-91(161)162)138-103(168)76(41-58(5)6)136-98(163)71(120)44-67-49-124-55-130-67)113(178)140-78(43-66-48-127-72-25-19-18-24-70(66)72)104(169)143-92(59(7)8)111(176)141-80(46-87(121)156)106(171)148-97(64(15)154)117(182)151-39-23-28-85(151)109(174)135-74(34-35-90(159)160)102(167)137-79(45-68-50-125-56-131-68)105(170)144-93(60(9)10)112(177)145-94(61(11)12)116(181)150-38-22-29-86(150)110(175)139-77(42-65-30-32-69(155)33-31-65)100(165)129-51-88(157)132-75(40-57(3)4)99(164)128-52-89(158)133-82(53-152)115(180)149-37-21-27-84(149)108(173)134-73(26-20-36-126-119(122)123)101(166)142-83(54-153)118(183)184/h18-19,24-25,30-33,48-50,55-64,71,73-86,92-97,127,152-155H,16-17,20-23,26-29,34-47,51-54,120H2,1-15H3,(H2,121,156)(H,124,130)(H,125,131)(H,128,164)(H,129,165)(H,132,157)(H,133,158)(H,134,173)(H,135,174)(H,136,163)(H,137,167)(H,138,168)(H,139,175)(H,140,178)(H,141,176)(H,142,166)(H,143,169)(H,144,170)(H,145,177)(H,146,172)(H,147,179)(H,148,171)(H,159,160)(H,161,162)(H,183,184)(H4,122,123,126)/t62-,63-,64+,71-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92+,93-,94-,95-,96-,97-/m0/s1 |
Clave InChI |
CXASSAGAFULBLQ-YIXINZAHSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC8=CNC=N8)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC8=CNC=N8)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


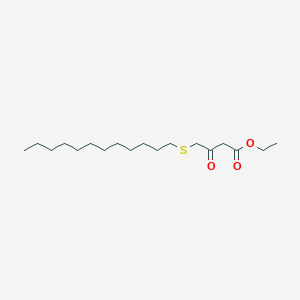
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
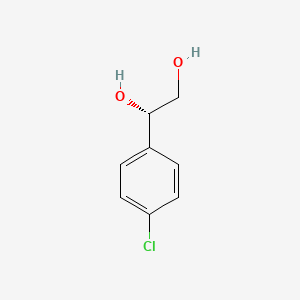
![1-[(2-Fluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B15162721.png)
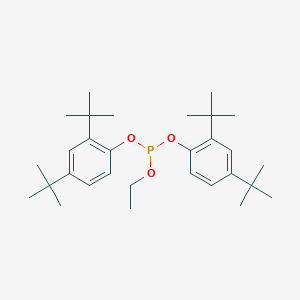
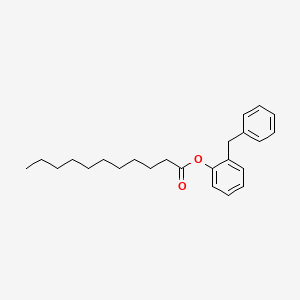

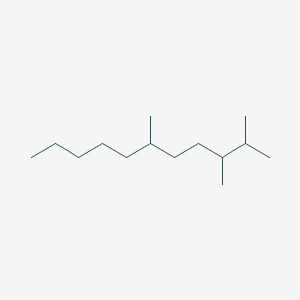
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
